Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-

Lipophilicity Physicochemical Property Fragment-Based Drug Design

Researchers often struggle with unsubstituted pyrrolopyrimidine fragments that lack the hydrophobic anchor needed for nanomolar kinase affinity. This 3-(4-amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol fragment (CAS 833481-75-7) solves this with its N7-isopropyl group (XLogP3: 2.2) that engages conserved hydrophobic kinase pockets. • N7-isopropyl anchor enables direct kinase pocket targeting; analogs achieve nanomolar activity (e.g., PDK1 IC50: 94 nM) • Free phenol handle enables rapid ether, ester, or biaryl derivatization without extra synthetic steps • Validated scaffold for dual kinase inhibition (tyrosine + phosphoinositide kinases) per Apsel et al. (2008)

Molecular Formula C15H16N4O
Molecular Weight 268.31 g/mol
CAS No. 833481-75-7
Cat. No. B12541840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-
CAS833481-75-7
Molecular FormulaC15H16N4O
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C2=C(N=CN=C21)N)C3=CC(=CC=C3)O
InChIInChI=1S/C15H16N4O/c1-9(2)19-7-12(10-4-3-5-11(20)6-10)13-14(16)17-8-18-15(13)19/h3-9,20H,1-2H3,(H2,16,17,18)
InChIKeyNIQJRFJYORDEIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 3-[4-Amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenol (CAS 833481-75-7) as a Key Kinase-Binding Fragment


The compound 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenol (CAS 833481-75-7) is a small-molecule fragment based on a 4-amino-7-isopropyl-pyrrolo[2,3-d]pyrimidine core linked to a phenol group. It is classified as a phenylpyrrolopyrimidine and is recognized primarily as a protein tyrosine kinase inhibitor and a research tool for studying kinase signaling pathways . The molecule has a molecular weight of 268.31 g/mol, a computed XLogP3-AA of 2.2, and 2 hydrogen bond donors, characteristics that define its physicochemical profile for biochemical assays [1].

Why a Standard 4-Aminopyrrolopyrimidine Cannot Substitute for 3-[4-Amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenol


Simple in-class substitution fails due to the specific impact of the N7-isopropyl and C5-phenol decorations on the pyrrolo[2,3-d]pyrimidine core. The N7-isopropyl group significantly increases lipophilicity (XLogP3-AA of 2.2) compared to the N7-unsubstituted analog 3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol (CAS 344359-60-0) [1]. This modification is critical for interacting with hydrophobic kinase pockets, as demonstrated by the potent activity of analogs like PF-03772304 (PDK1 IC50: 94 nM) [2]. The C5-phenol group introduces a hydrogen bond donor/acceptor capable of modulating target selectivity, distinguishing it from fragments lacking phenolic interactions. The specific combination of these substituents is what enables the precise binding mode and target engagement profile observed in polypharmacological kinase inhibitors [3], making generic substitution chemically infeasible for reproducible results.

Quantitative Differentiation Evidence for 3-[4-Amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenol (CAS 833481-75-7)


Enhanced Lipophilicity via N7-Isopropyl Substitution Compared to the N7-H Analog

The introduction of an isopropyl group at the N7 position of the pyrrolo[2,3-d]pyrimidine core provides a key lipophilicity advantage over the NH analog. The target compound (CAS 833481-75-7) has a computed XLogP3-AA of 2.2, which is predictably higher than the unsubstituted comparator, 3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol (CAS 344359-60-0). This increase is crucial for fragment growth strategies targeting hydrophobic domains. The TPSA remains constant at 77 Ų, indicating the enhanced lipophilicity does not come at the expense of key hydrogen-bonding capacity [1].

Lipophilicity Physicochemical Property Fragment-Based Drug Design

Scaffold-Derived Kinase Inhibition Potency: The Case of a PDK1 Inhibitor Analog

The 4-amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine scaffold of the target compound is a core pharmacophore in potent kinase inhibitors. A direct analog, PF-03772304, which is the 5-carbonyl-6-methylaminopyrazine derivative of the same core, demonstrates a PDK1 IC50 of 94 nM with a ligand efficiency of 0.42 [1]. This single-digit nanomolar potency in a structurally advanced lead class-level infers that the target fragment's scaffold is pre-organized for strong ATP-binding site engagement, a characteristic not guaranteed by other pyrrolopyrimidine fragments lacking the 4-amino and 7-isopropyl groups.

PDK1 Inhibition Kinase Activity Structure-Activity Relationship

Kinase Selectivity Profile: High p56 Lck Binding Affinity in a Closely Related Analog

Specific kinase binding capability is demonstrated by a closely related analog, {4-[4-(4-Amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-phenoxy]-phenyl}-methanol (CHEMBL70034), which targets the same core scaffold. This analog exhibits potent inhibitory activity against p56 Lck tyrosine kinase with an IC50 of <3 nM at a 5 µM ATP concentration [1]. In contrast, many simple pyrrolo[2,3-d]pyrimidine fragments without the optimized phenyl or isopropyl decorations show micromolar to high micromolar activity. This extreme potency indicates the scaffold's electronic and steric configuration is perfectly tuned for specific kinase pockets.

Lck Kinase Binding Affinity Selectivity Profile

Validated Fragment for Dual Tyrosine and Phosphoinositide Kinase Inhibitor Design

The target compound's core is part of a chemical series identified in a landmark study in Nature Chemical Biology for the systematic discovery of dual tyrosine kinase and PI3K inhibitors [1]. The study, which employed iterative chemical synthesis and kinome-level biochemical profiling, showcased the scaffold's ability to access a hydrophobic pocket conserved in both enzyme classes, with the 7-isopropyl group playing a critical role. Unlike generic pyrrolo[2,3-d]pyrimidine building blocks, CAS 833481-75-7 is directly implicated in this validated polypharmacology space, providing a documented strategy for rational inhibitor design that other isomers do not offer.

Polypharmacology Fragment-Based Discovery Dual Kinase Inhibition

Defined Biological Activity as a Protein Tyrosine Kinase and LRRK2 Inhibitor

Compound CAS 833481-75-7 is explicitly described as a protein tyrosine kinase inhibitor being explored for cancer and proliferative disorders , and has also been identified as a potential inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a major target for Parkinson's disease . This defined biological profile differentiates it from other pyrrolopyrimidine building blocks that are merely synthetic intermediates with no documented biological activity, offering a more targeted research application. Quantified inhibition data for LRRK2 pathways remains under investigation, positioning this compound as a specific tool for disease-relevant kinase profiling rather than a generic chemical probe.

Protein Tyrosine Kinase LRRK2 Therapeutic Research

Optimal Research and Industrial Application Scenarios for 3-[4-Amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenol (CAS 833481-75-7)


Fragment-Based Drug Discovery Targeting Kinase Hydrophobic Pockets

Use this fragment as a validated starting point for fragment growth or linking strategies. Its N7-isopropyl group provides a built-in hydrophobic anchor that has been shown in analogs to engage conserved kinase pockets, giving it an advantage over simpler, unsubstituted pyrrolopyrimidine fragments (e.g., CAS 344359-60-0) in achieving nanomolar target affinity [1].

Rational Design of Dual Tyrosine and Phosphoinositide Kinase Inhibitors

Leverage the scaffold's documented role in dual kinase inhibition as demonstrated by Apsel et al. (2008). The compound can be elaborated at the C5 position to generate polypharmacological agents that potently inhibit both kinase families, a feat not readily achievable with random pyrrolo[2,3-d]pyrimidine analogs [2].

Lrrk2-Targeted Parkinson's Disease Research

Deploy the compound as a tool molecule for LRRK2 kinase assays. Its annotation as a potential LRRK2 inhibitor provides a specific, disease-relevant application that unannotated pyrrolo[2,3-d]pyrimidine building blocks cannot offer, enabling more focused neurodegenerative disease research .

Synthesis of Kinase Chemical Probes via Phenol Elaboration

The free phenol handle on the C5-phenyl ring enables direct access to a wide variety of ether-linked, ester-linked, or biaryl kinase probes. This contrasts with scaffolds lacking this reactive group, which require additional synthetic steps for similar elaborations, directly impacting synthetic efficiency in probe generation [2].

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